N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide
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Overview
Description
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a tetrazole ring, which is known for its diverse biological activities and its role as a bioisostere of carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide typically involves multiple stepsThis can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile intermediate . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The use of molecular iodine in the presence of ammonia can facilitate the formation of the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups within the compound.
Substitution: The phenyl ring and the tetrazole moiety can undergo substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in prostate cancer cells, this compound has been shown to down-regulate F-actin and paxillin, leading to the inhibition of cell proliferation and induction of apoptosis . The tetrazole moiety plays a crucial role in these interactions by serving as a hydrogen bond acceptor and stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its role as a xanthine oxidase inhibitor.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in various research fields.
Properties
CAS No. |
878955-30-7 |
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Molecular Formula |
C18H15N5O3 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-18(10-12-5-2-3-8-15(12)16(24)26-18)17(25)20-13-6-4-7-14(9-13)23-11-19-21-22-23/h2-9,11H,10H2,1H3,(H,20,25) |
InChI Key |
SJTILXWFZPISBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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